Octachlorodibenzo-p-dioxin-13C12

Übersicht

Beschreibung

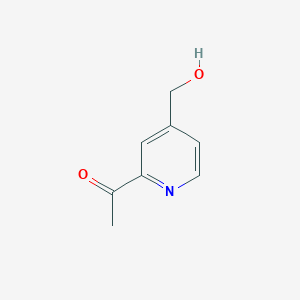

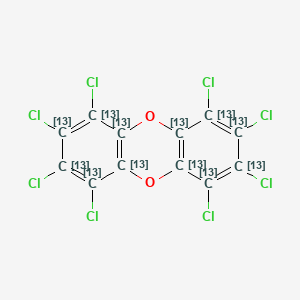

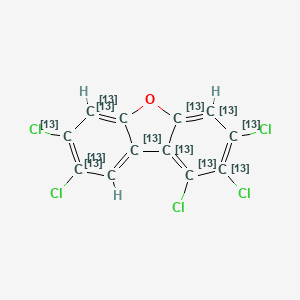

Octachlorodibenzo-p-dioxin-13C12, also known as OCDD or OctaCDD, is a type of polychlorinated dibenzodioxins (PCDDs). Its toxicity is similar to TCDD, but it is about 3000 times weaker . It is one of the dominant dioxin congeners in smoke emissions . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .

Synthesis Analysis

OCDD can be synthesized in bulk . The synthesis involves small molecule compounds labeled with stable isotopes, which can be used for chemical identification, qualitative, quantitative, detection, etc .Molecular Structure Analysis

The molecular formula of Octachlorodibenzo-p-dioxin-13C12 is [13C]12Cl8O2 and its molecular weight is 471.66 .Chemical Reactions Analysis

Simple aromatic halogenated organic compounds, such as Octachlorodibenzo-p-dioxin-13C12, are very unreactive . Halogenated organics generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms .Physical And Chemical Properties Analysis

Octachlorodibenzo-p-dioxin-13C12 is a colorless crystal or white crystalline solid . It is insoluble in water . The physical-chemical properties of chlorinated dibenzo-p-dioxins have been studied extensively .Wissenschaftliche Forschungsanwendungen

Radiolytic Degradation Studies

- Radiolytic Degradation in Organic Solvents : Zhao et al. (2007) investigated the degradation of Octachlorodibenzo-p-dioxin (OCDD) using Co γ-ray in organic solvents like ethanol, n-nonane, and toluene. They found that degradation was more efficient in ethanol and that the addition of ethanol to dioxin-containing liquid wastes enhanced the degradation of dioxins effectively (Zhao et al., 2007).

Toxic Equivalency Factor Reevaluation

- WHO Reevaluation of Toxic Equivalency Factors : Van den Berg et al. (2006) conducted a reevaluation of toxic equivalency factors (TEFs) for dioxin-like compounds, including octachlorodibenzo-p-dioxin, by the World Health Organization. They focused on a combination of unweighted relative effect potency distributions, expert judgment, and point estimates to revise TEF values (Van den Berg et al., 2006).

Analytical Methods for Dioxins in Biological Samples

- Evaluation of Aqueous KOH Digestion and Hexane Extraction : Tsutsumi et al. (2003) evaluated the extraction of dioxins, including Octachlorodibenzo-p-dioxin, from retailed fish using aqueous KOH digestion followed by hexane extraction. They found good recoveries for dioxins in various kinds of fish, making this method useful for dioxin analysis in retailed fish (Tsutsumi et al., 2003).

Feed Additives and Dioxin Concentrations

- Concentrations in Animal Feed Additives : Ossowski et al. (2020) assessed the concentration of dioxins, including Octachlorodibenzo-p-dioxins, in natural feed additives used in animal nutrition. They found that the concentrations of individual sorbents were below the detection or quantification limits, indicating their suitability as feed additives (Ossowski et al., 2020).

Dechlorination Studies

- Dechlorination in Ethanol-Water Solution : Zhang et al. (2007) studied the dechlorination of OCDD in an ethanol-water solution using Pd/C catalysts. They observed efficient degradation of OCDD to low dechlorinated congeners and a high yield of chlorine-free products (Zhang et al., 2007).

Phototransformation Studies

- Phototransformation on Soil Surface : Liu et al. (2002) investigated the phototransformation of OCDD by photolysis of pentachlorophenol on soil surfaces. They found that OCDD and heptachlorodibenzo-p-dioxin were detectable in the products, with variations depending on soil types (Liu et al., 2002).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Octachlorodibenzo-p-dioxin-13C12 is a widespread environmental pollutant . Future research could focus on its environmental impact and ways to mitigate its effects. It’s also worth noting that Octachlorodibenzo-p-dioxin-13C12 is available for research use , which could facilitate further studies in this area.

Eigenschaften

IUPAC Name |

1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBFBMSLDGNHL-WCGVKTIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]12=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O[13C]3=[13C](O2)[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921369 | |

| Record name | Octachlorodibenzo-p-dioxin-13C12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octachlorodibenzo-p-dioxin-13C12 | |

CAS RN |

114423-97-1 | |

| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, octachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114423971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octachlorodibenzo-p-dioxin-13C12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B3064459.png)

![1-{[3-(7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3064496.png)

![Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate](/img/structure/B3064501.png)

![{7-[(Ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetic acid](/img/structure/B3064505.png)